N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide -

N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide

Catalog Number: EVT-3655223
CAS Number:
Molecular Formula: C25H22N4O4
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans, attributed to its metabolite M2, which inhibits CYP3A, impacting AMG 487's clearance. []

Relevance: Both AMG 487 and N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide share a core structure comprising an aromatic ring linked to a nitrogen-containing heterocyclic system. Both compounds also contain substituted phenyl rings and acetamide moieties. []

2-Amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines

Compound Description: These are a series of novel nonclassical thymidylate synthase (TS) inhibitors with potential antitumor and antibacterial activities. The series includes compounds with various substituents on the phenyl ring attached to the sulfur at the 5-position. [, ]

Relevance: While not directly sharing the same core structure, these compounds and N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide both incorporate nitrogen-containing heterocyclic systems (pyrrolo[2,3-d]pyrimidines and phthalazine, respectively) linked to substituted aromatic rings. The development of both classes revolves around exploring structure-activity relationships for enhanced biological activity. [, ]

N-[[1-(3-Bromophenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide (AC-55541)

Compound Description: AC-55541 is a small-molecule agonist for the protease-activated receptor 2 (PAR2). It demonstrates potency in activating PAR2 signaling in various functional assays and exhibits favorable pharmacokinetic properties in rats, including good absorption and stability. [, ]

Relevance: This compound and N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide share the phthalazinone core structure. They also both contain a benzamide moiety. Notably, the research on AC-55541 explores structure-activity relationships, a common strategy in medicinal chemistry, also applicable to understanding the activity of N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide. [, ]

2-Oxo-4-phenylpyrrolidine-3-carboxylic acid [1-(3-bromophenyl)-(E/Z)-ethylidene]-hydrazide (AC-264613)

Compound Description: AC-264613 is another small-molecule agonist of PAR2, representing a distinct chemical series from AC-55541. It activates PAR2 signaling pathways and elicits thermal hyperalgesia and edema in rats. [, ]

Relevance: While structurally different from N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide, AC-264613, like AC-55541, highlights the exploration of different chemical series for PAR2 agonist activity, providing a broader context for understanding the target compound's potential pharmacological properties. [, ]

N-Cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxopyrazin-1-yl]benzamide (AZD7624)

Compound Description: AZD7624 is a p38 inhibitor that was in phase IIa clinical trials for chronic obstructive pulmonary disease. Its crystal structure reveals static disorder at low temperatures and dynamic disorder at ambient temperatures. []

Relevance: Although AZD7624 has a different core structure compared to N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide, both compounds share a benzamide group linked to a complex heterocyclic system, emphasizing the prevalence of these structural motifs in medicinal chemistry. Furthermore, the complex structural analysis of AZD7624, including its disorder, underscores the importance of such detailed investigations in drug development, a concept relevant to any potential development of the target compound. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

Compound Description: CD-PPB is a positive allosteric modulator (potentiator) of metabotropic glutamate receptor (mGluR) subtype 5. Studies have shown that certain analogs of CD-PPB can also act as positive allosteric modulators of mGluR1. []

Relevance: CD-PPB and its analogs showcase the exploration of benzamide derivatives with substituted pyrazole rings as modulators of mGluRs. This provides a comparative framework for understanding the structure-activity relationships and potential pharmacological applications of N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide, which also incorporates a benzamide group linked to a nitrogen-containing heterocyclic system. []

10-Propargyl-5,8-dideazafolic Acid Derivatives and 2-Desamino Derivatives

Compound Description: These are two series of nonclassical TS inhibitors, with the former bearing a glutamate moiety and the latter lacking it. They demonstrate potent TS inhibitory activity, approaching that of 10-propargyl-5,8-dideazafolic acid (CB3717). []

Relevance: Despite the difference in core structures, the study of these TS inhibitors and N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide both exemplify the pursuit of optimizing molecules for biological activity. The investigation of structure-activity relationships, particularly focusing on the presence or absence of a glutamate moiety, emphasizes the crucial role of substituents in modulating the pharmacological properties of a compound. []

N-(4-Sulfamoylphenyl)benzamide Derivatives

Compound Description: These are a series of disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives that have been synthesized and evaluated for their antiulcer activity. []

Relevance: Although the core structure differs significantly from N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide, both classes of compounds share the presence of a benzamide moiety. The variation in substituents and the fusion of different heterocyclic rings in these derivatives emphasize the versatility of the benzamide scaffold in drug design. []

Properties

Product Name

N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethoxy]phenyl]-4-(3-methyl-4-oxophthalazin-1-yl)benzamide

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H22N4O4/c1-26-22(30)15-33-19-13-11-18(12-14-19)27-24(31)17-9-7-16(8-10-17)23-20-5-3-4-6-21(20)25(32)29(2)28-23/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

LVZGPVZGQYGWFU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.